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For Researchers, Scientists, and Drug Development Professionals

Zovodotin, also known as zanidatamab zovodotin or ZW49, is an investigational antibody-

drug conjugate (ADC) that represents a promising therapeutic strategy for HER2-expressing

solid tumors.[1][2][3] This document provides a comprehensive overview of its structure,

chemical properties, mechanism of action, and relevant clinical and preclinical data, intended to

serve as a technical resource for the scientific community.

Core Structure and Chemical Properties
Zovodotin is a complex biomolecule composed of three key components: a bispecific antibody,

a cytotoxic payload, and a linker.

The Antibody: The backbone of Zovodotin is zanidatamab (ZW25), a humanized bispecific

antibody.[1] It is designed to simultaneously target two distinct, non-overlapping epitopes on

the human epidermal growth factor receptor 2 (HER2).[1][4] This biparatopic binding to both

the ECD2 and ECD4 domains of HER2, the same domains targeted by trastuzumab and

pertuzumab respectively, is a distinguishing feature.[1]

The Payload: Zovodotin carries a proprietary, novel auristatin derivative as its cytotoxic

payload.[1][5] Auristatins are potent antimitotic agents that disrupt microtubule dynamics,

leading to cell cycle arrest and apoptosis.[6]
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The Linker: A proprietary, cleavable valine-citrulline linker connects the zanidatamab

antibody to the auristatin payload.[1][2] This linker is designed to be stable in circulation and

to release the cytotoxic payload upon internalization into the target cancer cell and

subsequent cleavage by intracellular proteases.

While specific details regarding the definitive chemical formula and molecular weight are not

publicly available, an estimated molecular weight of approximately 125,000 Da has been noted.

[7] Further detailed physicochemical properties are not yet disclosed in the public domain.

Table 1: Key Structural and Chemical Characteristics of Zovodotin

Property Description

International Nonproprietary Name (INN) Zanidatamab Zovodotin[1]

Synonyms ZW49, ZW-49[1][3]

Antibody Component
Zanidatamab (ZW25), a humanized IgG1-like

bispecific antibody[1][2][7]

Target
Human Epidermal Growth Factor Receptor 2

(HER2/ERBB2)[1]

Binding Epitopes

Two distinct non-overlapping epitopes on the

extracellular domains (ECD2 and ECD4) of

HER2[1][4]

Payload Component A novel auristatin derivative (ZD02044)[5]

Linker Type
Proprietary cleavable 1-maleimido-3,6,9-

trioxadodecan-12-oyl-valyl-citrullyl linker[1]

Drug-to-Antibody Ratio (DAR) An average of 2[2]

Molecular Formula (Estimated) C5553H8548O1723N1482S36[7]

Molecular Weight (Estimated Average) 125,000 Da[7]

Mechanism of Action

Dual HER2 signal blockade, receptor clustering

and internalization, and intracellular delivery of a

cytotoxic auristatin payload.[1][6][8]
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Mechanism of Action and Signaling Pathways
Zovodotin's therapeutic effect is multi-faceted, leveraging both the properties of its bispecific

antibody and the potent cytotoxicity of its payload.

Dual HER2 Blockade and Receptor Modulation: By binding to two distinct HER2 epitopes,

Zovodotin induces the clustering and subsequent internalization of HER2 receptors from the

cell surface. This dual blockade effectively inhibits downstream HER2 signaling pathways

that are critical for tumor cell proliferation and survival.[1]

Enhanced Internalization and Payload Delivery: The biparatopic binding of zanidatamab

leads to robust internalization of the ADC-HER2 complex.[4] Once inside the cell, the

cleavable linker is processed, releasing the auristatin payload.

Cytotoxicity via Microtubule Disruption: The released auristatin payload then exerts its

cytotoxic effect by inhibiting tubulin polymerization, leading to a disruption of the microtubule

network. This induces cell cycle arrest, primarily in the G2/M phase, and ultimately triggers

apoptosis.[6]

Immunogenic Cell Death: The unique design of Zovodotin also promotes immunogenic cell

death, which can potentially stimulate an anti-tumor immune response.[1]
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Figure 1: Zovodotin's Mechanism of Action
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Clinical and Preclinical Data
Zovodotin has been evaluated in a first-in-human, Phase 1 clinical trial (NCT03821233) in

patients with locally advanced (unresectable) or metastatic HER2-expressing cancers.[1][2]

Table 2: Summary of Phase 1 Clinical Trial Results (NCT03821233)

Parameter Finding

Patient Population

77 patients with heavily pretreated, locally

advanced or metastatic HER2-expressing solid

cancers, including breast cancer,

gastroesophageal adenocarcinoma (GEA), and

other solid tumors.[2]

Dosing Regimens

Investigated weekly, every 2 weeks, and every 3

weeks (Q3W) schedules. The dose-expansion

cohort received 2.5 mg/kg Q3W.[2]

Confirmed Objective Response Rate (cORR)

In 29 evaluable patients treated with the 2.5

mg/kg Q3W regimen, the cORR was 31%.[2]

For specific tumor types at this dose, the cORR

was 13% in breast cancer, 37% in GEA, and

40% in other solid cancers.[2]

Disease Control Rate (DCR)
The DCR in the 29 patients on the 2.5 mg/kg

Q3W regimen was 72%.[2]

Safety and Tolerability

Zovodotin demonstrated a manageable safety

profile. The most common treatment-related

adverse events (TRAEs) were keratitis (43%),

alopecia (17%), and diarrhea (30%).[2] The

maximum tolerated dose (MTD) was not

reached in the dose-escalation portion of the

study.[2] No treatment-related deaths were

reported.[2]

It is important to note that Zymeworks has since discontinued the clinical development program

for zanidatamab zovodotin to reallocate resources.
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Experimental Protocols
Detailed experimental protocols for the clinical and preclinical evaluation of Zovodotin are not

fully available in the public domain. However, the Phase 1 clinical trial design provides insight

into the methodology for assessing its safety and efficacy in humans.

Phase 1 Clinical Trial (NCT03821233) Methodology Overview:

Study Design: A first-in-human, multicenter, open-label, dose-escalation, and dose-

expansion study.[1][2]

Primary Objectives: To determine the maximum tolerated dose (MTD) and/or the

recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of Zovodotin.

[2]

Secondary Objectives: To evaluate the antitumor activity of Zovodotin in patients with

HER2-expressing cancers.[2]

Patient Eligibility: Patients with locally advanced (unresectable) or metastatic HER2-

expressing cancers who were refractory to standard therapies. An ECOG performance

status of 0 or 1 was required.[1][2]

Dose Escalation Design: A 3+3 design was utilized to evaluate different dosing schedules

(weekly, every 2 weeks, and every 3 weeks).[2]

Dose Expansion Cohorts: Enrolled patients with HER2-positive breast cancer, HER2-positive

gastroesophageal adenocarcinoma, and other HER2-positive solid tumors at the determined

expansion dose of 2.5 mg/kg every 3 weeks.[2]

Response Assessment: Tumor responses were evaluated according to standard criteria.
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Figure 2: Phase 1 Clinical Trial Workflow
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Conclusion
Zovodotin is a thoughtfully designed bispecific antibody-drug conjugate with a multi-pronged

mechanism of action against HER2-expressing cancers. Its biparatopic targeting of HER2,

combined with a potent auristatin payload, demonstrated encouraging antitumor activity and a

manageable safety profile in early-phase clinical trials. Although its clinical development has

been discontinued, the innovative design and the data generated from its evaluation provide

valuable insights for the future development of next-generation antibody-drug conjugates.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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